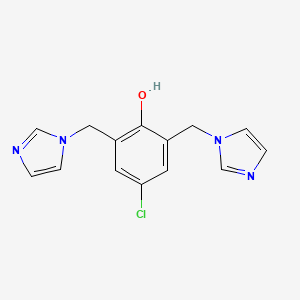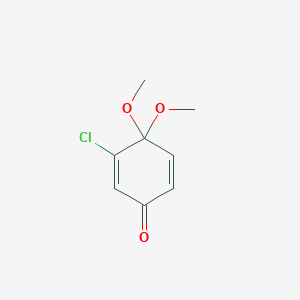
3-Chloro-4,4-dimethoxycyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4,4-dimethoxycyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C8H9ClO3 It is a derivative of cyclohexadienone, characterized by the presence of a chlorine atom and two methoxy groups attached to the cyclohexadienone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,4-dimethoxycyclohexa-2,5-dien-1-one typically involves the chlorination of 4,4-dimethoxycyclohexa-2,5-dien-1-one. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent over-chlorination and to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring consistent product quality and high efficiency. The use of automated systems and advanced analytical techniques further enhances the scalability and reproducibility of the production process.
化学反応の分析
Types of Reactions
3-Chloro-4,4-dimethoxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexadienol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of cyclohexadienol derivatives.
Substitution: Formation of substituted cyclohexadienone derivatives with various functional groups.
科学的研究の応用
3-Chloro-4,4-dimethoxycyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of 3-Chloro-4,4-dimethoxycyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent adducts, altering the function of the target molecules and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
類似化合物との比較
Similar Compounds
4,4-Dimethoxycyclohexa-2,5-dien-1-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Bromo-4,4-dimethoxycyclohexa-2,5-dien-1-one: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
4,4-Dimethoxycyclohexa-2,5-dien-1-one: Another derivative with different substituents, affecting its chemical behavior and applications.
Uniqueness
3-Chloro-4,4-dimethoxycyclohexa-2,5-dien-1-one is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for selective functionalization. This makes it a valuable compound in synthetic chemistry and various research applications, offering distinct advantages over similar compounds.
特性
CAS番号 |
119927-90-1 |
|---|---|
分子式 |
C8H9ClO3 |
分子量 |
188.61 g/mol |
IUPAC名 |
3-chloro-4,4-dimethoxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H9ClO3/c1-11-8(12-2)4-3-6(10)5-7(8)9/h3-5H,1-2H3 |
InChIキー |
AUOQXEYROYHLSZ-UHFFFAOYSA-N |
正規SMILES |
COC1(C=CC(=O)C=C1Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


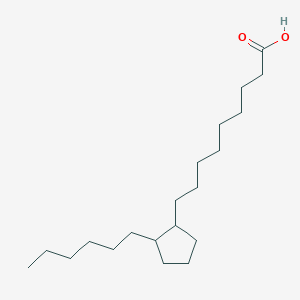

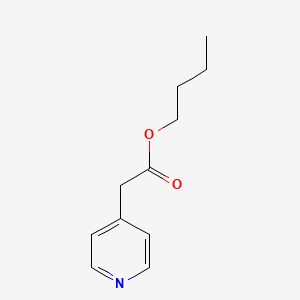
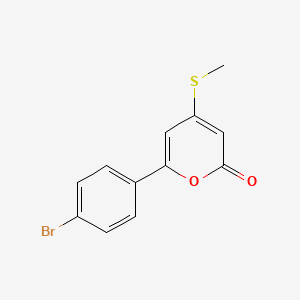
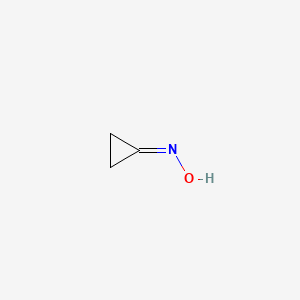
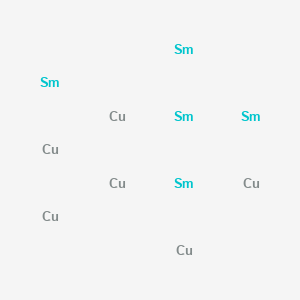
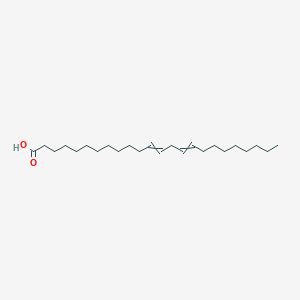
![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)
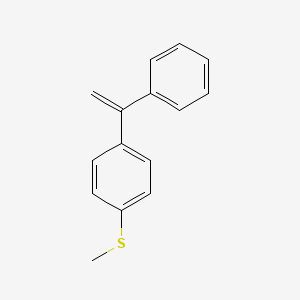
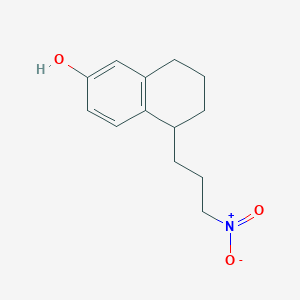
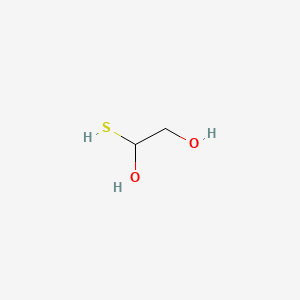
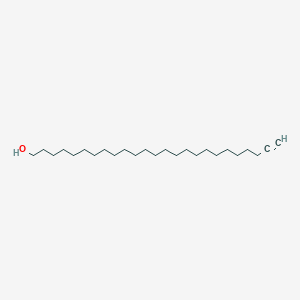
![12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL](/img/structure/B14282965.png)
